molecular formula C20H23N3O2 B2608153 1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922992-32-3

1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2608153
CAS RN: 922992-32-3
M. Wt: 337.423
InChI Key: RWAGRMYTFDGEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” contains a total of 69 bond(s); 37 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amide(s) (aliphatic) .

Scientific Research Applications

Urea Biosensors

Urea, a core component of the compound , is essential in detecting and quantifying urea concentration due to its presence in various processes and as a byproduct of nitrogen metabolism in humans. Urea biosensors utilize enzyme urease as a bioreceptor element, employing various materials for enzyme immobilization to enhance biosensing capabilities. This technology is crucial in medical diagnostics and environmental monitoring, indicating a potential application for derivatives of the given compound in biosensor development (S. Botewad et al., 2021).

Urease Inhibitors

The inhibition of urease, an enzyme catalyzing the hydrolysis of urea, is significant in treating infections caused by specific bacteria in the gastric and urinary tracts. Various classes of urease inhibitors have been explored, including urea derivatives, highlighting the relevance of urea-based compounds in medicinal chemistry for developing new therapeutic agents (Paulina Kosikowska & Łukasz Berlicki, 2011).

Urea in Drug Design

Ureas possess unique hydrogen-binding capabilities, making them integral in drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, emphasizing their role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This research underlines the importance of urea moiety in medicinal chemistry, potentially including the compound (A. Jagtap et al., 2017).

Hydrogen Carrier Potential

Explorations into using urea as a source of hydrogen for fuel cells underline its potential as a sustainable and safe hydrogen carrier. The attributes of urea, including its non-toxicity, stability, and ease of transport and storage, alongside its environmental friendliness, mark the significance of urea-based compounds in energy supply strategies, hinting at the utility of the compound in similar applications (A. Rollinson et al., 2011).

Environmental and Agricultural Applications

Research into ureaform, a slow-release fertilizer, demonstrates the importance of urea-based compounds in agriculture. These compounds allow for more efficient nitrogen use, reducing environmental pollution and enhancing crop yield efficiency. This area could be a potential application for derivatives of the given compound, contributing to sustainable agricultural practices (A. Alexander & H. Helm, 1990).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-7-6-9-17(15(14)2)21-20(24)22-18-13-23(11-12-25-3)19-10-5-4-8-16(18)19/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAGRMYTFDGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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